molecular formula C15H19ClN4O3 B7702270 N-(3-Chloro-4-methoxyphenyl)-1-[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide

N-(3-Chloro-4-methoxyphenyl)-1-[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide

Cat. No.: B7702270
M. Wt: 338.79 g/mol
InChI Key: KNZRFXNEBASOJD-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide is a complex organic compound characterized by its unique structure, which includes a chloro-methoxyphenyl group and a methylpiperidinylidene hydrazinecarbonyl moiety

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-N'-[(1-methylpiperidin-4-ylidene)amino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O3/c1-20-7-5-10(6-8-20)18-19-15(22)14(21)17-11-3-4-13(23-2)12(16)9-11/h3-4,9H,5-8H2,1-2H3,(H,17,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZRFXNEBASOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NNC(=O)C(=O)NC2=CC(=C(C=C2)OC)Cl)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methoxyphenyl)-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-chloro-4-methoxyaniline with formic acid to form the corresponding formamide. This intermediate is then reacted with 1-methylpiperidine and hydrazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methoxyphenyl)-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide, leading to the formation of methoxy or cyano derivatives.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oxides, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-Chloro-4-methoxyphenyl)-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(3-Chloro-4-methoxyphenyl)-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-4-methoxyphenyl)-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

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